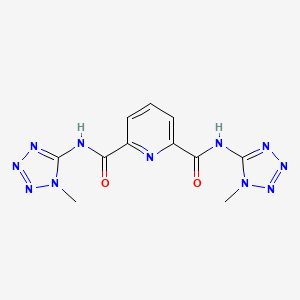![molecular formula C20H19N7O2S B12571042 N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea CAS No. 183484-03-9](/img/structure/B12571042.png)
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two acetylanilino groups and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-acetylaniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4,6-bis(2-acetylanilino)-1,3,5-triazine, which is then reacted with thiourea to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The acetylanilino groups can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The thiourea moiety is known to form strong hydrogen bonds with various biological molecules, which can inhibit the activity of certain enzymes. The triazine ring and acetylanilino groups contribute to the compound’s ability to interact with cellular pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4,6-Bis(isopropylamino)-1,3,5-triazin-2-yl]carbamoyl}acetamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-{4,6-bis[2-(het)arylvinyl]pyrimidin-2-yl}-substituted polycyclic aromatic imides
Uniqueness
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylanilino and thiourea groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
183484-03-9 |
|---|---|
Molekularformel |
C20H19N7O2S |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
[4,6-bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C20H19N7O2S/c1-11(28)13-7-3-5-9-15(13)22-18-25-19(27-20(26-18)24-17(21)30)23-16-10-6-4-8-14(16)12(2)29/h3-10H,1-2H3,(H5,21,22,23,24,25,26,27,30) |
InChI-Schlüssel |
QINVAHCVGBPGHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1NC2=NC(=NC(=N2)NC(=S)N)NC3=CC=CC=C3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


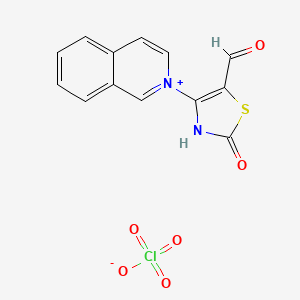
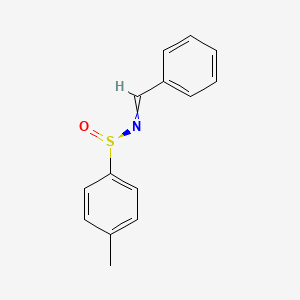
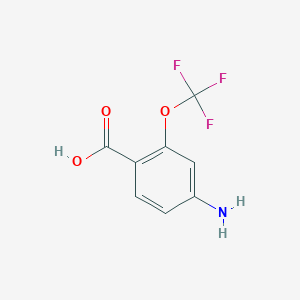
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
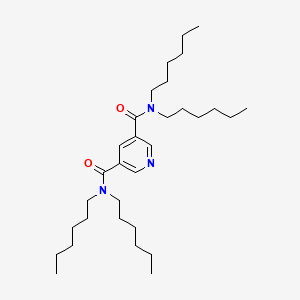
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)

![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
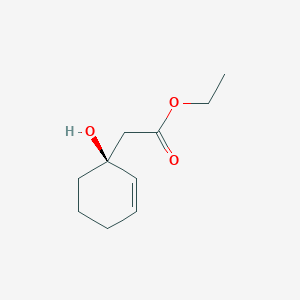
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)
